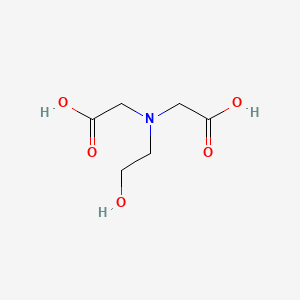

(2-Hydroxyethyl)iminodiacetic acid

描述

Contextualization of the Compound as a Subject of Advanced Chemical Inquiry

HEIDA is recognized as a tridentate chelating agent, capable of forming stable complexes with a variety of metal ions. nih.gov This property is central to its role in numerous chemical applications, from industrial processes to advanced research. Unlike some other common chelating agents, HEIDA is noted for its biodegradability, making it a more environmentally benign alternative to persistent compounds like ethylenediaminetetraacetic acid (EDTA). chemicalbook.comnih.govaquapharm-india.com In fact, HEIDA is one of the primary thermal degradation products of EDTA. nih.gov Its solubility characteristics further enhance its utility in aqueous systems. nih.gov

The study of HEIDA and its derivatives is an active area of research, driven by the need for effective and sustainable chelating agents. Its synthesis can be achieved through various methods, including the reaction of 2-hydroxyethylamine with glycolonitrile (B6354644), followed by hydrolysis. google.com The molecular structure of HEIDA allows for the formation of stable, water-soluble complexes, which is crucial for its function in sequestering metal ions and preventing their unwanted precipitation or reactivity. nih.gov

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H11NO5 | nih.govchemicalbook.com |

| Molecular Weight | 177.16 g/mol | nih.govchemicalbook.comsigmaaldrich.com |

| Appearance | White crystalline powder | chemicalbook.comguidechem.com |

| Melting Point | 178 °C (decomposes) | chemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| CAS Number | 93-62-9 | nih.govchemicalbook.comsigmaaldrich.com |

Interdisciplinary Significance and Core Research Trajectories

The scientific interest in HEIDA extends across multiple disciplines, owing to its versatile chemical properties. Its ability to chelate metal ions is fundamental to its applications in coordination chemistry, environmental science, biology, and analytical chemistry.

In the field of coordination chemistry, HEIDA is valued as a ligand for the formation of metal complexes. It can act as both a bridging ligand and a chelating agent, demonstrating diverse structural motifs. sigmaaldrich.com Research has explored the synthesis and characterization of HEIDA complexes with a range of metal ions, including vanadium, iron, and uranyl ions. sigmaaldrich.comnih.govnist.gov For instance, studies have detailed the solid-state and solution properties of vanadium(IV) and vanadium(V) complexes with HEIDA. nist.gov In a uranyl-iron complex, HEIDA's hydroxyl groups and a μ3-O atom connect the uranyl unit to two Fe(III) cations. nih.gov The two Fe(III) cations are chelated in a tetradentate fashion to the HEIDA ligand via the central amine's nitrogen atom, the hydroxyl group's oxygen atom, and two carboxylate functional groups. nih.gov

HEIDA's biodegradability makes it a compelling alternative to non-biodegradable chelating agents like EDTA for environmental applications. researchgate.net It is particularly effective in controlling alkaline earth metals, showing a strong complexing capacity for calcium, which is advantageous for preventing scaling in various industrial applications. aquapharm-india.com Its role in heavy metal remediation is a significant area of research. researchgate.netnih.gov Chelating agents like HEIDA can enhance the phytoextraction of heavy metals from contaminated soils by increasing their bioavailability to plants. The use of biodegradable chelators is crucial to avoid secondary pollution. mdpi.com Furthermore, HEIDA has been shown to improve the performance of Fenton's destruction of perchloroethylene in soil slurry systems by chelating Fe(III) ions. sigmaaldrich.com

The ability of HEIDA to form stable complexes with metal ions has implications for biological and biomedical research. For example, its derivatives are used in hepatobiliary iminodiacetic acid (HIDA) scans, a type of imaging procedure that tracks the flow of bile from the liver to the small intestine to evaluate gallbladder function. clevelandclinic.org In this context, a radioactive tracer is attached to a chemical structure related to HEIDA. Additionally, chelating agents can enhance the efficacy of biocides against certain bacteria, such as sulfate-reducing bacteria, by increasing the permeability of their outer cell membranes. ebi.ac.uk There is also interest in the development of radiopharmaceuticals that target specific biological molecules, and chelators like HEIDA can play a role in linking radioactive isotopes to these targeting vectors. nih.govyoutube.comyoutube.com

In analytical chemistry, chelating agents are essential for various applications, including the separation and determination of metal ions. dojindo.com HEIDA has been used in techniques like paper electrophoresis for the separation of inorganic ions. acs.org Furthermore, iminodiacetic acid-modified materials, which are structurally related to HEIDA, have been employed in immobilized metal affinity chromatography (IMAC) for the enrichment of specific biomolecules like phosphopeptides from complex mixtures. nih.gov The development of analytical methods often relies on the selective complexation of metal ions, and HEIDA's properties make it a useful tool in this regard. youtube.com

| Compound Name | Abbreviation/Synonym |

|---|---|

| N-(2-Hydroxyethyl)iminodiacetic acid | HEIDA, HIDA |

| Ethylenediaminetetraacetic acid | EDTA |

| Glycine (B1666218) | |

| 2-Hydroxyethylamine | Ethanolamine |

| Glycolonitrile | |

| Vanadium | |

| Iron | Fe |

| Uranyl | |

| Calcium | Ca |

| Perchloroethylene | PCE |

属性

IUPAC Name |

2-[carboxymethyl(2-hydroxyethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO5/c8-2-1-7(3-5(9)10)4-6(11)12/h8H,1-4H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXGIOKAKDAARW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

135-37-5 (di-hydrochloride salt) | |

| Record name | N-(2-Hydroxyethyl)iminodiacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4042177 | |

| Record name | N-(2-Hydroxyethyl)iminodiacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Sigma-Aldrich MSDS] | |

| Record name | N-(2-Hydroxyethyl)iminodiacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15735 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

93-62-9 | |

| Record name | (2-Hydroxyethyl)iminodiacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Hydroxyethyl)iminodiacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heida | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N-(carboxymethyl)-N-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(2-Hydroxyethyl)iminodiacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethyliminodi(acetic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-HYDROXYETHYL)IMINODIACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPQ4R5AF5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Mechanistic Considerations

Chemical Synthesis Methodologies for N-(2-Hydroxyethyl)iminodiacetic Acid

The catalytic dehydrogenation of diethanolamine (B148213) is a significant industrial process, primarily for the synthesis of iminodiacetic acid (IDA). This pathway is relevant to HEIDA as it involves the conversion of a hydroxyethyl (B10761427) group to a carboxymethyl group and proceeds through N-(2-hydroxyethyl)glycine, an intermediate structurally related to HEIDA. The process involves the dehydrogenation of one or both of the hydroxyethyl groups of diethanolamine in the presence of a catalyst and a strong base, such as sodium hydroxide (B78521).

Copper-based catalysts, particularly those supported on zirconia (Cu/ZrO2), have demonstrated high activity and selectivity in the dehydrogenation of diethanolamine. The catalyst, often prepared by co-precipitation, facilitates the conversion under specific temperature and pressure conditions. Research has identified optimal reaction conditions to maximize the yield of the desired product. For the synthesis of iminodiacetic acid, a yield of 92.3% has been achieved under optimized parameters. The catalyst also shows high stability, maintaining a yield of over 90% after being reused eight times. While it is understood that Cu(0) is an active center for the dehydrogenation, studies suggest that Cu+ species may play a crucial role in catalyzing the synthesis of intermediate aldehydes.

The table below summarizes the optimal reaction conditions identified for the dehydrogenation of diethanolamine to iminodiacetic acid using a Cu/ZrO2 catalyst.

The choice of reactor significantly impacts the efficiency of the diethanolamine dehydrogenation process. Comparisons between conventional autoclaves and modern microchannel reactors reveal substantial differences in process intensification. Microchannel reactors offer significantly higher heat and mass transfer efficiency, which markedly accelerates the reaction rate.

Studies have shown that the output capacity per unit volume of the reaction zone for a microchannel reactor is over two orders of magnitude higher than for a traditional autoclave. This intensification is attributed to the superior transfer characteristics inherent in the micro-scale channels. While the output capacity per unit weight of the catalyst is comparable between the two systems, the volumetric productivity of microchannel reactors represents a significant advancement in process design.

The following table provides a comparative overview of the performance of microchannel reactors versus autoclaves for the synthesis of iminodiacetic acid from diethanolamine.

A direct synthetic route to HEIDA involves the formation and subsequent hydrolysis of aminonitrile intermediates. This method, related to the classical Strecker synthesis of amino acids, builds the molecule in a stepwise fashion from smaller precursors. cymitquimica.comnih.govgoogle.com

One documented pathway begins with 2-hydroxyethylamine and glycolonitrile (B6354644). cymitquimica.com The synthesis proceeds through the following key steps:

First Cyanomethylation: 2-hydroxyethylamine is reacted with glycolonitrile to form the first intermediate, N-cyanomethylamino-2-ethanol.

First Hydrolysis: The nitrile group of N-cyanomethylamino-2-ethanol is hydrolyzed, typically using a base like sodium hydroxide, to yield N-carboxymethylamino-2-ethanol, liberating ammonia (B1221849) in the process. cymitquimica.com

Second Cyanomethylation: The resulting N-carboxymethylamino-2-ethanol is then reacted with additional glycolonitrile to form the second key intermediate, N-carboxymethyl-N-cyanomethylamino-2-ethanol. cymitquimica.com

Final Hydrolysis: The final nitrile intermediate is hydrolyzed with a base to give the alkali metal salt of N-(2-Hydroxyethyl)iminodiacetic acid. This final hydrolysis step can achieve a conversion in excess of 90%. cymitquimica.com

This multi-step process allows for the controlled construction of the HEIDA molecule. cymitquimica.com

HEIDA can also be synthesized by modifying existing amino acid structures. A plausible and documented route involves the N-alkylation of a suitable precursor, such as iminodiacetic acid (IDA), with a reagent that provides the 2-hydroxyethyl group. epo.org

This method utilizes the reaction of an amino acid with chloroethanol in an alkaline environment. The amino group of iminodiacetic acid acts as a nucleophile, displacing the chloride from 2-chloroethanol (B45725) to form the N-C bond. The reaction is carried out under basic conditions to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the HCl byproduct. The resulting product is the sodium salt of HEIDA, which can then be neutralized with acid to yield the final N-(2-Hydroxyethyl)iminodiacetic acid. epo.org

Diethanolamine Dehydrogenation Pathways

Intermediate Compound Characterization in Synthetic Routes

The identification and characterization of intermediate compounds are essential for monitoring reaction progress and confirming mechanistic pathways. In the synthesis of HEIDA, spectroscopic methods are primarily employed for this purpose.

In the aminonitrile intermediate hydrolysis route, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a key analytical tool. cymitquimica.com The completion of the reaction steps can be monitored by observing the disappearance of reactant signals and the appearance of product signals in the 13C NMR spectrum. The distinct chemical environments of the carbon atoms in the intermediates provide a clear spectroscopic signature. cymitquimica.com

The table below lists the reported 13C NMR chemical shifts (in ppm) for the key intermediates in the aminonitrile pathway, recorded in D2O. cymitquimica.com

In the diethanolamine dehydrogenation pathway, N-(2-hydroxyethyl)glycine (HEG) is identified as the primary intermediate. The synthesis is understood to proceed in two steps, with HEG being the product of the first dehydrogenation step. The concentration of HEG and other species in the reaction mixture is typically monitored over time using analytical techniques such as liquid chromatography to understand the reaction kinetics.

N-(2-Hydroxyethyl)glycine as a Key Intermediate

The synthesis of N-(2-Hydroxyethyl)iminodiacetic acid can proceed through various routes, with a notable pathway involving N-(2-Hydroxyethyl)glycine as a pivotal intermediate. google.com In this multi-step synthesis, monoethanolamine is first converted to an N-(2-hydroxyethyl)glycine intermediate. google.com This intermediate then undergoes a dehydrogenation step to yield the final iminodiacetic acid product. google.com

The process generally involves contacting the N-(2-Hydroxyethyl)glycine with a metal-containing catalyst, often in the presence of a strong base such as a hydroxide source. google.com This dehydrogenation reaction is a critical transformation in forming the dicarboxylic acid structure of HEIDA from its glycine (B1666218) precursor. The reaction can be conducted in a batch mode, with typical reaction times ranging from one to ten hours. google.com

| Step | Reactant | Key Transformation | Product |

| 1 | Cyanomethylated monoethanolamine intermediate | Hydrolysis | N-(2-Hydroxyethyl)glycine intermediate |

| 2 | N-(2-Hydroxyethyl)glycine intermediate | Dehydrogenation | Iminodiacetic acid product |

This interactive table summarizes the two-step synthesis method involving N-(2-Hydroxyethyl)glycine.

Structural Elucidation of Synthetic Intermediates

The characterization of intermediates and the final product is essential for confirming the synthetic pathway and understanding the stereochemistry of the molecules involved. X-ray crystallography is a powerful technique employed for the structural elucidation of N-(2-Hydroxyethyl)iminodiacetic acid and its complexes. nist.gov

For instance, in studies of vanadium complexes with HEIDA, single-crystal X-ray diffraction has been used to determine the precise molecular structure. nist.gov This analysis reveals detailed information about bond lengths, bond angles, and the coordination environment of the metal center. nist.gov In one such complex, the vanadium atom is coordinated by the tetradentate Hhida²⁻ ligand, with a terminal oxo ligand and a water molecule completing a distorted octahedral coordination sphere. nist.gov Such detailed structural information is invaluable for understanding the chelating properties of HEIDA and for designing new applications.

Reaction Kinetics and Mechanistic Investigations

A thorough understanding of reaction kinetics and mechanisms is fundamental to controlling and optimizing the synthesis of N-(2-Hydroxyethyl)iminodiacetic acid.

Determination of Apparent Rate Constants for Multi-Step Syntheses

| Kinetic Challenge | Method of Analysis |

| Superposition of exponential decays in multi-step reactions. nih.gov | Integral transformations to determine the number of rate-limiting steps. nih.gov |

| Difficulty in dissecting individual reaction steps. nih.gov | Reconstruction of the distribution of kinetic rate constants using phase function approaches. nih.gov |

| Identifying the rate-determining step. libretexts.org | Comparing the magnitudes of the rate constants for each step in the proposed mechanism. libretexts.org |

This interactive table outlines challenges and methods in determining rate constants for multi-step syntheses.

Detailed Mechanistic Analysis of Formation Reactions

The mechanism of such catalytic reactions often involves the coordination of the substrate to the metal catalyst, followed by the cleavage of C-H and O-H bonds to form the dehydrogenated product and hydrogen gas. The role of the hydroxide is to facilitate the deprotonation steps in the reaction sequence. A detailed mechanistic study would involve identifying the active catalytic species, characterizing the intermediates formed on the catalyst surface, and determining the kinetic isotope effects to understand the bond-breaking steps. While specific mechanistic studies for the HEIDA synthesis are not extensively detailed in the provided information, the principles of related iminodiacetic acid syntheses suggest a complex interplay between the substrate, catalyst, and reaction conditions. chemrxiv.orgchemrxiv.org

Coordination Chemistry and Metal Ion Complexation Studies

Fundamental Principles of Metal Ion Chelation by N-(2-Hydroxyethyl)iminodiacetic Acid

Ligand Denticity and Coordination Modes

N-(2-Hydroxyethyl)iminodiacetic acid (HEIDA) is a versatile ligand capable of coordinating to metal ions through multiple donor atoms. Its denticity, the number of donor groups binding to the central metal ion, can vary depending on the specific metal and reaction conditions.

Research has shown that HEIDA frequently acts as a tetradentate ligand. In complexes with vanadium, for instance, the vanadium atom is coordinated by the central amine nitrogen, the oxygen atoms of the two carboxylate groups, and the oxygen from the hydroxyethyl (B10761427) group. acs.org Similarly, in heterometallic complexes involving uranyl and Group 13 metals like aluminum and gallium, HEIDA binds in a tetradentate fashion through these same four donor sites.

However, the coordination mode can be variable. In studies with thorium(IV), HEIDA was found to function as a tridentate ligand, forming two five-membered chelate rings through the two carboxylate oxygens and the nitrogen atom. acs.org In this case, the hydroxyethyl group did not directly coordinate but was suggested to enhance stabilization through indirect participation. acs.org This variability highlights the flexible nature of HEIDA as a chelating agent.

Stereochemical Aspects and Chiral Center Implications in Complex Formation

The N-(2-Hydroxyethyl)iminodiacetic acid molecule is itself achiral, as it does not possess a stereocenter. scispace.com Consequently, any chirality in its metal complexes arises not from an intrinsic property of the ligand but from the three-dimensional arrangement of the ligand around the metal center.

This phenomenon is observed in the crystal structure of certain HEIDA complexes. For example, the complex [VO(Hhida)(H₂O)]·CH₃OH crystallizes in the orthorhombic space group P212121, which is chiral. acs.org The chirality of the complex as a whole results from the specific, non-superimposable conformation the achiral HEIDA ligand adopts upon coordination to the vanadium center. This demonstrates that even with an achiral chelating agent, the resulting metallo-supramolecular assembly can exhibit chirality.

Influence of Functional Groups on Coordination Properties

The coordination properties of HEIDA are governed by its three distinct types of functional groups: a tertiary amine, two carboxylate groups, and a primary alcohol (hydroxyethyl group). Each of these groups plays a crucial role in the formation and stability of metal complexes.

Tertiary Amine and Carboxylate Groups : The nitrogen of the amine and the oxygen atoms of the two carboxylate groups are the primary binding sites. They typically form a stable, tridentate "iminodiacetate" core that creates two fused five-membered chelate rings with the metal ion, a structural motif known to enhance complex stability. acs.org

Hydroxyethyl Group : The terminal hydroxyl group of the ethyl substituent can act as an additional donor site, allowing the ligand to achieve tetradentate coordination. acs.org Its participation in chelation forms another chelate ring, further increasing the stability of the complex. However, as seen with thorium(IV), this group may remain uncoordinated, influencing the complex's properties through steric or electronic effects rather than direct bonding. acs.org

A notable structural feature observed in a mononuclear vanadium(IV) complex is that the two carboxylate moieties coordinate in a trans position relative to each other. acs.org This arrangement contrasts with other related complexes where a cis configuration is more common, indicating that the interplay between the metal's coordination preferences and the ligand's flexibility dictates the final geometry. acs.org

Thermodynamic and Spectroscopic Characterization of Metal Complexes

Determination of Stability Constants (log K)

The stability of metal complexes with HEIDA in aqueous solution is quantified by their stability constants (log K). These values provide a measure of the strength of the metal-ligand interaction. Potentiometric titrations are commonly used to determine these constants for various metal ions. Studies have shown that HEIDA forms strong complexes with a range of metals, including thorium(IV) and europium(III). acs.orgiaea.org The substitution of a hydrogen atom in the parent iminodiacetic acid (IDA) with a hydroxyethyl group in HEIDA leads to enhanced stability and remarkably higher log K values for the resulting complexes. iaea.org

Successive stability constants for the formation of ML, ML₂, and ML₃ species have been determined. For example, the complexation with thorium(IV) shows high stability, with log K values significantly higher than those for thorium complexes with simpler monodentate or bidentate ligands. acs.org

| Metal Ion | Complex Species | log K | Reference |

|---|---|---|---|

| Thorium(IV) | ML | 11.25 ± 0.10 | acs.org |

| Thorium(IV) | ML₂ | 9.24 ± 0.10 | acs.org |

| Thorium(IV) | ML₃ | 8.1 ± 0.10 | acs.org |

| Europium(III) | ML | Data not numerically specified in source | iaea.org |

| Europium(III) | ML₂ | Data not numerically specified in source | iaea.org |

Elucidation of Enthalpy (ΔH) and Entropy (ΔS) Changes in Complexation

The driving forces behind the formation of HEIDA-metal complexes can be understood by examining the changes in enthalpy (ΔH) and entropy (ΔS) upon complexation, typically determined through calorimetric titrations. These thermodynamic parameters reveal whether a reaction is driven by favorable bonding interactions (exothermic, negative ΔH) or by an increase in the disorder of the system (positive ΔS), often due to the release of solvent molecules from the metal ion's coordination sphere. nih.gov

| Metal Ion | Complex Species | ΔH (kJ/mol) | ΔS (J/mol·K) | Reference |

|---|---|---|---|---|

| Thorium(IV) | ML, ML₂, ML₃ | Not specified | Very high positive values | acs.org |

| Europium(III) | ML, ML₂ | Positive (Endothermic) | High positive values | iaea.org |

Complexation with Specific Metal Cations

Actinide Series Complexation

The complexation of Thorium(IV) (Th(IV)) with N-(2-Hydroxyethyl)iminodiacetic acid (HEIDA) has been investigated to understand its potential role in actinide migration in nuclear waste environments. acs.org Studies employing potentiometric and calorimetric titrations have determined the thermodynamic parameters, speciation, and stability of Th(IV)-HEIDA complexes. acs.org

Thorium(IV) forms stable ML, ML₂, and ML₃ complexes with HEIDA in aqueous solutions. acs.org The stepwise formation constants (log K) for these complexes highlight a strong affinity between the thorium cation and the HEIDA ligand. The stability of these complexes is notably higher than those formed between thorium and simpler monodentate or bidentate ligands, such as simple carboxylates or dicarboxylates. acs.org This enhanced stability is attributed to the chelate effect of the HEIDA ligand. acs.org

Thermodynamic data reveal that the complexation is primarily driven by a large positive entropy change (ΔS), which is significantly higher than for Th(IV) complexes with structurally similar ligands. acs.org This suggests a strong bond formation and significant desolvation upon complexation. acs.org In its interaction with thorium, HEIDA functions as a tridentate ligand, coordinating through the nitrogen atom and the two carboxylate oxygen atoms to form two stable five-membered chelate rings. acs.org While the hydroxyethyl group does not directly participate in the primary coordination sphere, it is thought to enhance the stability of the complexes through indirect interactions. acs.org

Computational studies using Density Functional Theory (DFT) have corroborated these experimental findings, providing optimized geometries and thermodynamic parameters that align with the titration data. acs.org

Table 1: Stability Constants for Th(IV)-HEIDA Complexes

| Complex Species | log K |

|---|---|

| Th(HEIDA) | 11.25 ± 0.10 |

| Th(HEIDA)₂ | 9.24 ± 0.10 |

| Th(HEIDA)₃ | 8.1 ± 0.10 |

Data sourced from potentiometric titrations. acs.org

The complexation of the uranyl(VI) cation (UO₂²⁺) with HEIDA has been explored, particularly in the context of ternary, heterometallic systems that can influence uranium's environmental mobility and its capture from aqueous solutions. nih.govresearchgate.net Research has focused on providing structural models for how uranyl interacts with HEIDA in the presence of other metal ions, such as Fe(III), Al(III), and Ga(III). nih.govresearchgate.net

Single-crystal X-ray diffraction has been successfully used to characterize the structures of three such heterometallic model compounds: [(UO₂)(Fe)₂(μ₃-O)(C₆NO₅H₈)₂(H₂O)₄], [(UO₂)(Al)₂(μ₂-OH)(C₆NO₅H₈)₂(H₂O)₃], and [(UO₂)(Ga)₂(μ₂-OH)(C₆NO₅H₈)₂(H₂O)₃]. nih.govresearchgate.net In these structures, the HEIDA ligand coordinates to both the uranyl center and the trivalent metal ions, acting as a bridging ligand and facilitating the formation of these complex clusters. researchgate.net

Raman spectroscopy has been employed to compare the solid-state structures with the species present in solution. nih.govresearchgate.net These spectroscopic studies confirmed the presence of ternary phases in the Al(III) and Ga(III) systems in solution, but not in the Fe(III) system, indicating differences in the stability and formation of these complexes in the aqueous phase. nih.govresearchgate.net

Table 2: Characterized Heterometallic Uranyl(VI)-HEIDA Complexes

| Compound Formula | Trivalent Metal | Key Structural Feature |

|---|---|---|

| [(UO₂)(Fe)₂(μ₃-O)(HEIDA)₂(H₂O)₄] | Fe(III) | μ₃-oxo-bridged cluster |

| [(UO₂)(Al)₂(μ₂-OH)(HEIDA)₂(H₂O)₃] | Al(III) | μ₂-hydroxo-bridged cluster |

| [(UO₂)(Ga)₂(μ₂-OH)(HEIDA)₂(H₂O)₃] | Ga(III) | μ₂-hydroxo-bridged cluster |

Structural features determined by single-crystal X-ray diffraction. nih.govresearchgate.net

Direct experimental studies on the complexation of Americium(III) (Am(III)) and Neptunium (B1219326) (Np) with HEIDA are not extensively documented in the reviewed literature. However, insights into the potential behavior of Am(III) can be inferred from studies on Europium(III) (Eu(III)), a lanthanide often used as a chemical analogue for trivalent actinides due to their similar ionic radii and coordination chemistry. iaea.org

A detailed thermodynamic study of Eu(III) complexation with HEIDA revealed the formation of strong ML and ML₂ complexes. iaea.org The stability constants for these complexes were found to be significantly higher than those for Eu(III) with the parent ligand, iminodiacetic acid (IDA), indicating that the N-hydroxyethyl group enhances complex stability. iaea.org This enhancement is attributed to the direct participation of the hydroxyethyl group in the chelate ring formation, effectively increasing the denticity of the ligand. iaea.org The complexation reactions are endothermic and driven by a large positive entropy change. iaea.org Given the chemical similarities, it is expected that Am(III) would form similarly stable complexes with HEIDA, a factor that could influence its speciation and mobility in relevant systems. iaea.org

Transition Metal Ions Complexation

N-(2-Hydroxyethyl)iminodiacetic acid is an effective chelating agent for Iron(III) (Fe(III)). scientificlabs.co.uk The formation of stable Fe(III)-HEIDA complexes plays a significant role in various chemical processes, including influencing the reactivity of the iron center.

The Fe(III)-HEIDA chelate is utilized to enhance the performance of Fenton-like reactions for the degradation of environmental contaminants. scientificlabs.co.uk By keeping iron soluble and reactive under conditions where it might otherwise precipitate as iron hydroxides, HEIDA facilitates the catalytic cycle of iron in the generation of reactive oxygen species. scientificlabs.co.uk

The reactivity of the iron(III)-HEIDA complex is also relevant in redox-controlled processes. Studies on similar polyaminecarboxylate ligands have shown that the coordination environment significantly affects the water-exchange mechanism at the iron center, which is a key factor in its catalytic activity and substitution reactions. researchgate.net For instance, investigations into the water exchange on the related [Fe(III)(HEDTA)H₂O] complex revealed a dissociatively activated mechanism. researchgate.net This type of fundamental understanding of the reactivity of the coordinated water molecule is crucial for predicting the behavior of Fe(III)-HEIDA chelates.

Furthermore, Fe(III)-HEIDA complexes can participate in multimetallic systems, as seen in the structural studies of heterometallic complexes containing both uranyl and iron centers bridged by the HEIDA ligand. nih.govresearchgate.net

Table 3: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| N-(2-Hydroxyethyl)iminodiacetic acid | HEIDA |

| Iminodiacetic acid | IDA |

Copper(II) Complexes: Structure, Spectroscopy, and Biological Activity

The coordination chemistry of N-(2-Hydroxyethyl)iminodiacetic acid (HEIDA) with copper(II) has been explored, leading to the formation of complexes with interesting structural features and potential biological applications. X-ray crystallography has been instrumental in elucidating the solid-state structures of these compounds. For instance, the crystal structures of complexes like [Cu(Heida)(Bipy)] and [Cu(Heida)Phen]·7H₂O have been determined. slu.se In these structures, the HEIDA ligand coordinates to the copper(II) ion, and the coordination sphere is completed by other ligands such as 2,2'-bipyridine (B1663995) (Bipy) or 1,10-phenanthroline (B135089) (Phen). slu.se In the [Cu(Heida)(Bipy)] complex, the copper environment is pentacoordinated. A notable feature in some related complexes is the potential for the hydroxyl group of the hydroxyethyl moiety to participate in coordination, although in some structures, like one involving an imidazole (B134444) co-ligand, this interaction is absent. slu.se

Spectroscopic techniques provide further insight into the nature of these copper(II) complexes.

Infrared (IR) Spectroscopy: IR spectra are used to confirm the coordination of the ligand to the metal ion. Key vibrational bands, such as those corresponding to the carboxylate groups (COO⁻), show shifts upon complexation compared to the free ligand. The absence or shift of the O-H stretching vibration can indicate the coordination of the hydroxyethyl group's oxygen atom. iupac.orgresearchgate.net

Electronic (UV-Vis) Spectroscopy: The electronic spectra of these Cu(II) complexes typically exhibit broad d-d transition bands in the visible region, which are characteristic of the coordination geometry around the copper ion. researchgate.net Ligand-to-metal charge transfer (LMCT) bands may also be observed at higher energies. scispace.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful tool for studying paramagnetic Cu(II) complexes. The EPR parameters, such as g-values and hyperfine coupling constants, provide information about the electronic structure and the nature of the copper binding site. iupac.orgnih.gov

The biological activity of copper complexes, including those with ligands structurally similar to HEIDA, is an area of significant research. These complexes have shown potential as antimicrobial and anticancer agents. nih.govsigmaaldrich.com For example, a copper(II) complex incorporating iminodiacetic acid and 1,10-phenanthroline demonstrated significant cytotoxicity against HepG2 cancer cells and also exhibited notable antibacterial and antifungal activity. scispace.com The mechanism of action is often linked to their ability to bind to DNA, typically through groove binding or intercalation, which can be studied using techniques like absorption and fluorescence spectroscopy. scispace.comscispace.com The enhanced biological activity of the metal complexes compared to the free ligands is often attributed to chelation, which can facilitate the transport of the metal ion into cells. scispace.comresearchgate.net

Table 1: Spectroscopic Data for Representative Copper(II) Complexes

| Complex Type | IR Bands (cm⁻¹) | Electronic Spectra (λ_max, nm) | EPR Parameters | Reference |

|---|---|---|---|---|

| Cu(II) Schiff Base | ν(C=N), ν(C-O) shifts upon coordination | ~430-460 (LMCT), >600 (d-d) | g∥ > g⊥ > 2.0023 | iupac.org |

| [Cu(Ln)₂]·5H₂O | ν(OH) shift, ν(COO) shift | ~520-570 (²B₁g → ²B₂g), ~370-505 (²B₁g → ²Eg) | Normal magnetic moment for one unpaired electron | researchgate.net |

Note: Data is illustrative and compiled from studies on various Cu(II) complexes, including those with ligands similar to HEIDA, to show typical ranges.

Vanadium(IV) and Vanadium(V) Complexes: Solution and Solid-State Properties

The interaction of N-(2-Hydroxyethyl)iminodiacetic acid (H₃hida) with vanadium in its +4 and +5 oxidation states has been thoroughly investigated, resulting in the characterization of mononuclear V(IV), mononuclear V(V), and binuclear mixed-valence V(IV/V) complexes in both solid and solution phases. iupac.orgacs.org

In the solid state, X-ray crystallography has provided detailed structural information. iupac.org

Vanadium(IV) Complex: The mononuclear complex, [VO(Hhida)(H₂O)]·CH₃OH, features a six-coordinate vanadium atom. The Hhida²⁻ ligand acts in a tetradentate fashion, with the coordination sphere completed by a terminal oxo ligand and a water molecule. acs.org

Vanadium(V) Complex: The mononuclear V(V) complex, Na[V(O)₂(Hhida)₂]·4H₂O, also shows a coordinated Hhida²⁻ ligand. iupac.orgacs.org

Mixed-Valence V(IV/V) Complex: The binuclear complex, (NH₄)[V₂(O)₂(μ-O)(Hhida)₂]·H₂O, contains two vanadium centers bridged by an oxygen atom. Magnetic and crystallographic data suggest that in the solid state, the two vanadium atoms are indistinguishable, characteristic of a Type III mixed-valence complex. iupac.orgacs.org

A significant structural feature in these HEIDA complexes is the trans coordination of the two carboxylate moieties, which contrasts with the cis fashion observed in complexes with related ligands like nitrilotriacetate (nta). iupac.orgacs.org

The properties of these complexes in aqueous solution have been studied using spectroscopic methods, and the findings are consistent with the solid-state structures. iupac.org UV/vis and Electron Paramagnetic Resonance (EPR) spectroscopies have been employed to characterize the complexes in solution. iupac.org For the mixed-valence V(IV/V) complex, solution studies suggest it may be described as a Type II complex, where the vanadium centers are distinguishable on the timescale of the EPR measurement, in contrast to the Type III character observed in the solid state. iupac.org The stability of the mixed-valence HEIDA complex has been compared to analogues with similar ligands, providing insights into how ligand structure influences the stability of dinuclear species. iupac.org

Table 2: Crystallographic Data for Vanadium-HEIDA Complexes

| Complex | Formula | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|---|

| Vanadium(IV) | [VO(Hhida)(H₂O)]·CH₃OH | Orthorhombic | P2₁2₁2₁ | Mononuclear, six-coordinate V(IV) | iupac.orgacs.org |

| Vanadium(V) | Na[V(O)₂(Hhida)₂]·4H₂O | Monoclinic | P2₁/c | Mononuclear V(V) | iupac.orgacs.org |

| V(IV/V) Mixed-Valence | (NH₄)[V₂(O)₂(μ-O)(Hhida)₂]·H₂O | Monoclinic | C2/c | Binuclear, μ-oxo bridged, indistinguishable V centers (solid) | iupac.orgacs.org |

Rhenium(V) Complexes in Catalytic Applications

The chemistry of Rhenium(V) is characterized by the formation of stable, diamagnetic oxo ([Re=O]³⁺) and nitrido ([Re≡N]²⁺) complexes, which are often octahedral. iupac.org These complexes have been investigated for a variety of applications, including their potential as catalysts. While the catalytic activity of Rhenium(V) complexes with various organic ligands is an active area of research, particularly in oxidation reactions like olefin epoxidation, specific studies detailing the catalytic use of Rhenium(V) complexes with N-(2-Hydroxyethyl)iminodiacetic acid are not extensively reported in the reviewed literature. researchgate.net General applications of rhenium compounds in catalysis include olefin metathesis and selective oxidation, with methyltrioxorhenium (MTO) being a prominent example of a highly efficient rhenium-based catalyst. slu.se However, direct evidence linking Re(V)-HEIDA species to specific catalytic cycles remains to be established.

Cobalt(II), Nickel(II), Manganese(II), Cadmium, Magnesium, Calcium, and Zinc Complexation

N-(2-Hydroxyethyl)iminodiacetic acid and its parent compound, iminodiacetic acid (IDA), form stable complexes with a range of divalent metal ions. The complexation behavior is primarily governed by the tridentate chelation involving the imino nitrogen and the two carboxylate oxygen atoms, forming two five-membered rings.

Cobalt(II): Co(II) forms complexes with IDA-type ligands. The stability constant (log β) for the Co(II)-IDA complex is approximately 7. nih.gov Studies on IDA-functionalized materials have been conducted to remove Co(II) from aqueous solutions. nih.gov Spectroscopic and magnetic studies of isolated Co(II) complexes with related ligands indicate the formation of octahedral geometries. researchgate.net

Nickel(II): Ni(II) readily forms chelates with IDA derivatives. researchgate.netniscpr.res.in Crystal structures of complexes such as [Ni(L)(H₂O)₃] (where L is an N-substituted IDA) show the ligand adopting a facial (fac-NO₂) coordination to the nickel center, with three water molecules completing the octahedral coordination sphere. researchgate.netniscpr.res.in NMR studies have been used to investigate the dynamic processes, such as ligand exchange, in Ni(II) and Zn(II) complexes with IDA and its N-alkylated derivatives. osti.gov

Manganese(II): Mn(II) complexation with IDA-type ligands is known, though they can be labile. researchgate.net The preparation of Mn(II) complexes often involves mixing a manganese salt with the ligand in a buffered aqueous solution. researchgate.net The resulting complexes, often with octahedral geometry, have been explored for various biological applications, including as mimics for superoxide (B77818) dismutase (SOD). researchgate.net

Cadmium: Cadmium(II) complexation has been studied with various IDA derivatives. researchgate.net N-(2-Acetamido)-iminodiacetic acid, a related compound, has been identified as a specific chelator for cadmium ions, forming the basis for detection methods. nih.gov The stability of cadmium complexes with amino acids and IDA has been investigated electrochemically, revealing the formation of mixed-ligand species. researchgate.net

Magnesium and Calcium: As hard metal ions, Mg(II) and Ca(II) form complexes with IDA-type ligands, although these are generally less stable than those formed with transition metals. A crystal structure for a calcium complex with N-2-hydroxyethyliminodiacetate, specifically catena-(μ₄-N-2-hydroxyethyliminodiacetate-O,O′,O″) calcium trihydrate, has been reported, indicating polymeric structures in the solid state. slu.se

Zinc(II): Zn(II) forms strong 1:1 and 1:2 (metal:ligand) complexes with alkyl-N-iminodiacetic acids in aqueous solution. researchgate.netslu.se Structural studies using EXAFS show that in the bis-ligand complex, [Zn(L)₂]²⁻, the zinc ion is in a distorted octahedral environment with four short Zn-O bonds and two longer, weaker Zn-N bonds. researchgate.netslu.se

Table 3: Overview of Metal Ion Complexation with IDA-type Ligands

| Metal Ion | Stoichiometry (M:L) | Coordination Geometry | Key Findings | Reference(s) |

|---|---|---|---|---|

| Cobalt(II) | 1:1, 1:2 | Octahedral | log β ≈ 7 for Co(II)-IDA. | nih.gov |

| Nickel(II) | 1:1 | Octahedral | Ligand coordinates in a fac-NO₂ manner. | researchgate.netniscpr.res.in |

| Manganese(II) | 1:1 | Octahedral | Complexes studied as potential SOD mimics. | researchgate.net |

| Cadmium(II) | 1:1, 1:2, mixed | Not specified | Forms mixed-ligand complexes with amino acids. | researchgate.net |

| Calcium(II) | 1:1 (in polymer) | Not specified | Forms a polymeric structure in the solid state with HEIDA. | slu.se |

| Zinc(II) | 1:1, 1:2 | Distorted Octahedral | Forms strong complexes; structure determined by EXAFS. | researchgate.netslu.se |

Lanthanide Series Complexation and Coordination Polymers

The complexation of N-(2-Hydroxyethyl)iminodiacetic acid with lanthanide ions (Ln³⁺) is a field of interest due to the potential applications of the resulting materials in areas such as luminescence and magnetism. The interaction typically involves the coordination of the lanthanide ion by the nitrogen atom and the carboxylate oxygen atoms of the HEIDA ligand. The larger ionic radii and higher coordination numbers (typically 8 or 9) of lanthanide ions compared to d-block metals often lead to the formation of coordination polymers or complexes where additional water molecules or co-ligands are bound to the metal center. These coordination polymers can exhibit diverse structural dimensionalities (1D, 2D, or 3D) depending on the coordination mode of the HEIDA ligand and the specific lanthanide ion involved. The luminescent properties of lanthanide complexes, particularly those of Eu³⁺ and Tb³⁺, are often enhanced upon coordination, as the organic ligand can act as an "antenna," absorbing energy and transferring it to the metal ion, which then emits at its characteristic wavelengths.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) for Geometry Optimization and Thermodynamic Parameter Prediction

Density Functional Theory (DFT) has become a vital tool for investigating the properties of N-(2-Hydroxyethyl)iminodiacetic acid and its metal complexes at the molecular level. DFT calculations are widely used to predict and rationalize the geometric structures of these compounds. By minimizing the electronic energy, DFT can determine stable molecular geometries, providing key information such as bond lengths, bond angles, and coordination polyhedra around the metal center.

These computational approaches have been successfully applied to various metal complexes. For instance, in studies of copper(II) complexes, DFT can be used to optimize the geometry, which can then be compared with experimental data from X-ray crystallography to validate the computational model. scispace.com Beyond simple geometry optimization, DFT is employed to predict thermodynamic parameters. Calculations can yield information on the stability of different isomers, the binding energies between the metal and the ligand, and the electronic structure of the complex. The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, for example, provides insights into the electronic stability and reactivity of the complex. scispace.com This information is valuable for understanding reaction mechanisms and predicting the behavior of these complexes in various chemical environments.

Molecular Modeling of Ligand-Metal Interactions and Chelate Stability

Molecular modeling has become an indispensable tool in coordination chemistry for elucidating the intricate details of ligand-metal interactions and predicting the stability of resulting chelates. Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide profound insights at an atomistic level, complementing and often guiding experimental work. researchgate.netnih.gov These techniques allow for the detailed examination of geometric and electronic structures, the energetics of complex formation, and the thermodynamic stability of chelates like those formed with N-(2-Hydroxyethyl)iminodiacetic acid (HEIDA).

Computational approaches are frequently used to predict key parameters that govern the stability of metal complexes. These include the calculation of binding energies, binding enthalpies, and Gibbs free energies of formation. nih.govscielo.br A more negative Gibbs free energy, for instance, indicates a more spontaneous and favorable complexation process, signifying a more stable chelate. researchgate.net Furthermore, theoretical models can accurately predict stability constants (log β) and pKa values, which are crucial for understanding which complex species will predominate under specific solution conditions, such as physiological pH. rsc.orgtcu.edu

For chelates of HEIDA and structurally similar ligands, molecular modeling can predict the coordination geometry and the nature of the metal-ligand bonds. HEIDA typically acts as a tetradentate ligand, coordinating to a central metal ion through its tertiary amine nitrogen atom, the oxygen atom of the hydroxyethyl group, and two oxygen atoms from the carboxylate groups. This binding mode creates multiple chelate rings, a structural feature that significantly enhances the thermodynamic stability of the complex—an observation known as the chelate effect. researchgate.net

Experimental structural studies, such as single-crystal X-ray diffraction, provide the precise bond lengths and angles that computational models aim to replicate. This experimental data is invaluable for benchmarking and validating the accuracy of the theoretical methods used. For example, the study of complexes formed between alkyl-N-iminodiacetic acids (close analogs of HEIDA) and hard metal ions like Chromium(III) reveals distinct differences in bond lengths that are consistent with theoretical principles. The harder nature of the Cr(III) ion leads to a preference for binding with oxygen donor atoms over the nitrogen atom. This is reflected in the shorter mean Cr–O bond distances compared to the Cr–N bond distance, a detail that is critical for accurate molecular modeling. slu.se

The table below presents selected experimental bond lengths for a bis(methyl-N-iminodiacetato)chromate(III) complex, illustrating the typical coordination environment that computational models would simulate.

| Bond Type | Mean Bond Length (Å) |

| Cr–O | 1.956 |

| Cr–N | 2.087 |

| Data derived from experimental crystallographic studies of a Cr(III) complex with a ligand structurally similar to HEIDA. slu.se |

Similarly, detailed structural analysis of a vanadium(IV) complex with HEIDA, specifically [VO(Hhida)(H₂O)], provides a concrete example of the coordination environment. In this complex, the HEIDA ligand (Hhida²⁻) coordinates to the vanadyl ion, and the geometry is further defined by the V=O double bond and a coordinated water molecule. nist.gov Computational models can simulate such structures to calculate vibrational frequencies, which can then be compared with experimental infrared spectroscopy data to confirm the proposed binding modes.

The table below lists selected experimental bond lengths and angles for the [VO(Hhida)(H₂O)] complex.

| Atoms | Bond Length (Å) | Atoms | Bond Angle (°) |

| V–O(1) | 1.603(4) | O(1)–V–O(2) | 106.3(2) |

| V–O(2) | 2.028(4) | O(1)–V–O(3) | 101.4(2) |

| V–O(3) | 2.029(4) | O(1)–V–O(4) | 103.7(2) |

| V–O(4) | 2.213(4) | O(1)–V–N(1) | 98.7(2) |

| V–N(1) | 2.138(5) | O(2)–V–O(3) | 151.7(2) |

| V–O(W1) | 1.980(4) | N(1)–V–O(W1) | 157.4(2) |

| Data from the crystal structure of [VO(Hhida)(H₂O)]·CH₃OH. nist.gov |

Environmental Applications and Remediation Strategies

Role in Radionuclide Mobility and Nuclear Waste Management

The presence and behavior of HEIDA in nuclear waste environments are critical factors influencing the long-term safety and management of radioactive materials. As a chelating agent, it can form stable complexes with radionuclides, thereby affecting their mobility and fate in geological repositories.

N-(2-Hydroxyethyl)iminodiacetic acid, a degradation product of more complex chelating agents used in decontamination processes, has been identified as an important factor in the potential migration of actinides from waste storage facilities, such as the Hanford site. iaea.org The formation of stable, water-soluble complexes between HEIDA and actinides can significantly increase their mobility in soil and groundwater systems. This enhanced mobility poses a challenge to the long-term containment of these hazardous materials. iaea.orgdtic.mil

Research into the complexation of HEIDA with Europium(III), a chemical analog for trivalent actinides like Americium(III), has shown that HEIDA forms strong complexes, which can enhance the solubility and subsequent migration of these radionuclides. iaea.org The concern is that the presence of HEIDA in nuclear waste could facilitate the transport of long-lived radioactive elements away from their intended storage locations, potentially contaminating the surrounding environment. dtic.milnih.govresearchgate.net

Understanding the chemical speciation of actinides in the presence of HEIDA is fundamental to predicting their transport behavior in geochemical environments. iaea.org Thermodynamic studies have been conducted to determine the stability constants and other parameters of Eu(III)-HEIDA complexes. These studies indicate that HEIDA forms strong ML1 and ML2 complexes with Eu(III), and the substitution of a hydrogen atom in the parent compound iminodiacetic acid (IDA) with a hydroxyethyl (B10761427) group in HEIDA leads to enhanced stability of these complexes. iaea.org

This thermodynamic data is crucial for developing accurate transport models that can simulate the movement of actinides in subsurface environments. copernicus.orggoodreads.com These models are essential tools for assessing the performance of nuclear waste repositories and for designing effective strategies to mitigate potential radionuclide migration. The complexation behavior of HEIDA with actinides, influenced by factors such as pH and the presence of competing ions, must be accurately represented in these models to provide reliable predictions of long-term repository safety. iaea.orgcopernicus.org

| Complex | Log K | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |

| Eu(III)-HEIDA (ML1) | 10.33 | -58.96 | 18.45 | 259.7 |

| Eu(III)-HEIDA (ML2) | 8.82 | -50.34 | 12.55 | 211.0 |

This table presents the thermodynamic parameters for the complexation of Eu(III) with N-(2-Hydroxyethyl)iminodiacetic acid (HEIDA), providing insight into the stability and formation of these complexes in relevant environmental conditions. iaea.org

HEIDA is not typically introduced directly into nuclear waste streams in large quantities. Instead, it is often formed as a degradation product of more complex chelating agents, such as Ethylenediaminetetraacetic acid (EDTA) and N-(2-hydroxyethyl)ethylenediaminetriacetic acid (HEDTA), which are used in decontamination solutions. iaea.orgmissouristate.edu The irradiation of these parent compounds in simulated mixed waste environments has been shown to lead to their decomposition and the formation of numerous smaller organic molecules, including HEIDA. missouristate.edu

The radiolytic and chemical degradation of these chelating agents is a significant consideration in the management of nuclear waste, as the resulting degradation products, like HEIDA, can have their own distinct impacts on radionuclide behavior. missouristate.eduiaea.org The persistence and complexation properties of these degradation products must be taken into account when assessing the long-term safety of waste disposal sites.

Application in Environmental Remediation Technologies

Beyond its implications in nuclear waste management, HEIDA has also been investigated for its potential to enhance certain environmental remediation technologies aimed at cleaning up organic pollutants.

The Fenton process is an advanced oxidation process used for the destruction of a wide range of organic contaminants. The effectiveness of this process can be significantly improved through the use of chelating agents. Research has demonstrated that N-(2-Hydroxyethyl)iminodiacetic acid can enhance the Fenton's destruction of perchloroethylene (PCE), a dense non-aqueous phase liquid (DNAPL) and a common groundwater contaminant. researchgate.net

In soil slurry systems, the application of HEIDA with Fe(III) and hydrogen peroxide led to a notable increase in the degradation of PCE. For instance, in one study, the presence of HEIDA resulted in a 74% loss of PCE, compared to a 36% loss in its absence under similar conditions. researchgate.net This enhancement is attributed to the ability of HEIDA to maintain iron in solution at a pH favorable for the Fenton reaction, thereby promoting the generation of highly reactive hydroxyl radicals that are responsible for the degradation of the organic contaminant.

| Treatment Condition | PCE Loss (%) | Chloride Release (%) |

| 600 mM H₂O₂ and 5 mM Fe(III) (without HEIDA) | 36 | 33 |

| 600 mM H₂O₂ and 5 mM Fe(III)-HEIDA | 74 | 63 |

This table illustrates the significant enhancement in perchloroethylene (PCE) destruction and chloride release in a soil slurry system when N-(2-Hydroxyethyl)iminodiacetic acid (HEIDA) is used in conjunction with Fenton's reagent. researchgate.net

Similarly to its effect on chlorinated solvents, HEIDA has been shown to improve the chemical oxidation of aromatic hydrocarbons in soil systems. The remediation of soils contaminated with benzene (B151609), toluene, ethylbenzene, and xylene (BTEX) has been investigated using an enhanced Fenton's system. nih.gov

The combination of Fe(III), HEIDA, and hydrogen peroxide resulted in an enhanced removal rate of BTEX, with over 90% removal observed after just 15 minutes and 95% removal after 3 hours. nih.gov This demonstrates the potential of HEIDA to accelerate the cleanup of soils contaminated with these common and harmful aromatic compounds by facilitating the catalytic cycle of iron in the Fenton-like process.

Chelation-Enhanced Remediation of Heavy Metal Contamination

Chelation-enhanced remediation is a soil and water treatment technique that utilizes chelating agents to form stable, water-soluble complexes with heavy metal ions. This process increases the mobility of the contaminants, facilitating their removal from the environmental matrix through soil washing or flushing methods. HEIDA functions as a tridentate chelating agent, effectively sequestering metal ions through its two carboxylate groups and one hydroxyl group.

The primary mechanism involves the reaction between HEIDA and heavy metals sorbed onto soil particles or present in aqueous solutions. The resulting metal-HEIDA complexes are more soluble and less likely to re-adsorb onto the soil, allowing for their efficient extraction. HEIDA's utility is particularly noted in the context of creating more environmentally friendly remediation fluids. researchgate.net Its higher solubility in acidic conditions compared to EDTA makes it a versatile option for various soil types and contamination scenarios. researchgate.net

While specific, large-scale field data on HEIDA's removal efficiency is emerging, its performance can be contextualized by comparing it to EDTA, a widely studied but poorly biodegradable chelating agent. Research on EDTA provides a benchmark for the effectiveness of chelation-based soil washing for common heavy metal contaminants such as lead (Pb), cadmium (Cd), copper (Cu), and zinc (Zn). For instance, studies using EDTA have demonstrated significant removal percentages for these metals under various experimental conditions. HEIDA is proposed as a biodegradable substitute to EDTA for cleaning soils contaminated with heavy metals like copper and lead. nih.gov Computer simulations have also been employed to model the metal chelation ability of HEIDA with a range of metals including Fe, Mn, Cu, Pb, Cd, and Zn, indicating its potential as a strong chelating agent. researchgate.net

Table 1: Comparative Removal Efficiencies of EDTA in Soil Washing Experiments This table presents data for EDTA to provide a benchmark for the performance of chelation-enhanced remediation. HEIDA is expected to offer comparable chelation with the added benefit of biodegradability.

| Contaminant | Soil Type | Chelating Agent (Concentration) | Removal Efficiency (%) | Reference |

| Lead (Pb) | Artificially Contaminated | 0.1 M Na2EDTA | ~70% | researchgate.net |

| Cadmium (Cd) | Sandy Loam | EDTA | ~74% | hw.ac.uk |

| Copper (Cu) | Sandy Loam | EDTA | ~62% | researchgate.net |

| Zinc (Zn) | Coarse Grained Soil | 0.01 M EDTA | ~99.6% | gnest.org |

Biodegradability and Environmental Fate Studies

A significant advantage of N-(2-Hydroxyethyl)iminodiacetic acid over traditional chelating agents like EDTA and Diethylenetriaminepentaacetic acid (DTPA) is its ready biodegradability. researchgate.netnih.gov The persistence of EDTA in the environment is a major concern, as its stable metal complexes can remobilize heavy metals, potentially leading to groundwater contamination. nih.gov HEIDA's chemical structure, which includes a hydroxyl group, renders it more susceptible to microbial degradation, thus reducing its environmental footprint. researchgate.net

The environmental fate of a chemical refers to the transport and transformation processes that determine its concentration and persistence in various environmental compartments. For HEIDA, its high water solubility suggests potential mobility in soil and aquatic systems. However, its primary degradation pathway is through microbial action. Microorganisms in soil and water can utilize HEIDA as a carbon and nitrogen source, breaking it down into simpler, non-toxic compounds. mdpi.com

The biodegradation process typically involves enzymatic attacks that cleave the molecule's chemical bonds. researchgate.net While the specific metabolic pathways and enzymatic systems responsible for HEIDA degradation are a subject of ongoing research, the general mechanism for aminocarboxylates involves oxidation and hydrolysis, leading to the formation of intermediates that can enter central metabolic pathways. mdpi.comnih.gov

The rate of biodegradation is often expressed as a half-life (DT50), which is the time required for 50% of the compound to dissipate from a specific environmental matrix. While specific half-life values for HEIDA in soil and water are not extensively documented in publicly available literature, its classification as a "readily biodegradable" chelating agent indicates that it is not expected to persist in the environment. researchgate.netnouryon.com This contrasts sharply with the environmental persistence of EDTA. The biodegradability of HEIDA is a critical factor in its consideration as a green alternative for industrial, agricultural, and remediation applications. researchgate.net

Biological and Biomedical Research Investigations

Biochemical Roles and Functionality

HEIDA's unique structure, which incorporates both a hydroxyethyl (B10761427) group and two carboxylic acid moieties, imparts specific functionalities that are valuable in biochemical settings.

N-(2-Hydroxyethyl)iminodiacetic acid is recognized as a derivative of the amino acid Glycine (B1666218) and serves as a precursor or building block in peptide synthesis. Its structure provides a scaffold that can be chemically modified to create more complex molecules, including custom peptides and amino acid derivatives. These synthesized molecules are utilized in research to study protein structure, function, and enzymatic mechanisms.

The presence of two carboxylic acid groups and a tertiary amine in the structure of HEIDA allows it to act as an effective buffering agent. It can donate or accept protons to help maintain a stable pH in aqueous solutions. This characteristic is crucial for many biochemical and enzymatic reactions, which are often highly sensitive to pH fluctuations. Maintaining a constant pH is essential for ensuring the stability and optimal activity of proteins and other biological macromolecules during in vitro experiments.

Potential in Drug Development and as Biological Markers

The structural characteristics of HEIDA make it a valuable candidate for research in drug development and for the creation of biological markers for diagnostic purposes.

HEIDA's potential in biomedical research is partly due to its structural resemblance to other important biological molecules. It is a derivative of glycine, the simplest amino acid, which makes it relevant in biological systems. Furthermore, it shares a core structure with nitrilotriacetic acid (NTA), a well-known chelating agent. This similarity to both amino acids and potent metal chelators allows HEIDA to be investigated for applications where interaction with biological systems and metal ions is important.

Reactive oxygen species, such as the superoxide (B77818) anion (O₂⁻), can cause significant oxidative stress and cellular damage. Superoxide dismutase (SOD) is a vital enzyme that catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide. Researchers have synthesized metal complexes of HEIDA that mimic the function of this protective enzyme.

Ternary copper(II) complexes using N-(2-Hydroxyethyl)iminodiacetic acid and various polypyridine ligands have been synthesized and shown to exhibit SOD mimetic activity. iosrjournals.org These synthetic compounds can catalyze the dismutation of superoxide anions, offering a potential therapeutic strategy for conditions associated with oxidative stress. iosrjournals.org The effectiveness of these complexes is often measured by their IC50 value, which is the concentration required to inhibit the reduction of nitroblue tetrazolium (NBT) by 50%. The lower the IC50 value, the higher the SOD-mimetic activity. iosrjournals.org

| Complex | Molecular Formula | IC50 Value (µM) for SOD Activity |

|---|---|---|

| [Cu(HEIDA)(bipy)] | C16H17CuN3O5 | 45 ± 5 |

| [Cu(HEIDA)(phen)] | C18H17CuN3O5 | 45 ± 5 |

| [Cu(HEIDA)(dmp)] | C20H21CuN3O5 | 45 ± 5 |

This table presents the 50% inhibitory concentration (IC50) values for ternary copper(II) complexes of N-(2-Hydroxyethyl)iminodiacetic acid, indicating their superoxide dismutase (SOD) mimetic activity. Data sourced from IOSR Journal of Applied Chemistry. iosrjournals.org

The core chemical structure of iminodiacetic acid, of which HEIDA is a derivative, is highly effective at chelating (binding) metal ions. This property has been extensively exploited in the development of radiopharmaceuticals for diagnostic imaging. A prominent example is the use of iminodiacetic acid derivatives as ligands to complex with the radioisotope Technetium-99m (Tc-99m). nih.govresearchgate.netnih.gov

One of the most well-known agents in this class is Tc-99m HIDA, where HIDA stands for N-(2,6-dimethylphenylcarbamoylmethyl) iminodiacetic acid. nih.gov In these diagnostic agents, the iminodiacetic acid portion of the molecule firmly binds to the Tc-99m, while the rest of the molecule (the N-substituted group) dictates the biological distribution of the radiopharmaceutical in the body. nih.gov For Tc-99m HIDA and similar agents, the molecule is taken up by hepatocytes and excreted into the biliary system, making it an excellent tool for hepatobiliary scintigraphy to diagnose conditions of the liver, gallbladder, and bile ducts. nih.govresearchgate.net This demonstrates the principle of using bifunctional molecules, where one part chelates the radioisotope and the other directs its biological targeting. nih.gov

Interactions with Biological Systems

Chelator-Enhanced Antibiotic Efficacy Against Microbial Growth (e.g., Sulfate-Reducing Bacteria)

There is a lack of specific research investigating the direct role of N-(2-Hydroxyethyl)iminodiacetic acid in enhancing the efficacy of antibiotics against sulfate-reducing bacteria (SRB), such as those from the Desulfovibrio genus. General principles of chelation therapy suggest that agents that sequester metal ions can disrupt bacterial cell processes and potentially increase susceptibility to antibiotics. However, dedicated studies providing data on this specific interaction for HEIDA are not currently available.

Research on the antibiotic susceptibility of Desulfovibrio species indicates their varying resistance to different classes of antibiotics. For example, studies have shown that these bacteria can be resistant to certain beta-lactams and aminoglycosides, while showing susceptibility to others nih.gov. The mechanism of resistance often involves enzymatic inactivation of the antibiotic or alterations in the bacterial cell wall that prevent antibiotic entry. While the general strategy of using a chelating agent to weaken bacterial defenses is plausible, its specific application with HEIDA against SRB remains a hypothetical area requiring further investigation.

Table 1: General Classes of Antibiotics and their Efficacy Against Desulfovibrio Species

| Antibiotic Class | General Efficacy against Desulfovibrio spp. |

| Beta-lactams | Variable, with resistance observed. |

| Aminoglycosides | Generally low efficacy due to anaerobic nature of the bacteria. |

| Lincosamides | Some efficacy reported. |

| Nitroimidazoles | Often effective against anaerobic bacteria. |

This table is for illustrative purposes and is based on general knowledge of antibiotic efficacy. Specific data for HEIDA-antibiotic synergy is not available.

Analytical and Chromatographic Methodologies

Separation and Detection Techniques

The separation of HEIDA from complex sample matrices and its subsequent detection are achieved through several chromatographic and electrophoretic methods. The choice of technique depends on the sample matrix, the required sensitivity, and the specific analytical goal, such as quantifying the chelating agent itself or analyzing the metal complexes it forms.

High-Performance Chelation Ion Chromatography (HPCIC) is a powerful technique for the separation and determination of metal cations. This method utilizes a stationary phase that has been functionalized with a chelating ligand, such as iminodiacetic acid (IDA) or its derivatives like HEIDA. researchgate.netresearchgate.net The fundamental principle of HPCIC is based on the formation of metal-chelate complexes with varying stability constants, which allows for their selective separation. researchgate.net

The retention of metal ions on the column is directly related to the strength of the complex formed with the immobilized chelating agent. researchgate.net Elution is typically achieved by using an eluent containing a competing chelating agent or by altering the pH to control the complexation reaction. nih.gov Post-column reaction with a chromogenic agent like 4-(2-Pyridylazo)resorcinol (PAR) is often employed for sensitive spectrophotometric detection of the separated metal ions. researchgate.net This technique is particularly advantageous for analyzing trace metals in complex samples, such as environmental waters or industrial brines. researchgate.net

Table 1: Principles of HPCIC for Metal Cation Analysis

| Feature | Description |

|---|---|

| Stationary Phase | A solid support (e.g., silica (B1680970) gel) functionalized with chelating groups like iminodiacetic acid (IDA). researchgate.netnih.gov |

| Separation Principle | Differential formation of complexes between metal cations and the immobilized chelating ligand. Retention is proportional to the stability of the metal-ligand complex. researchgate.net |

| Elution Strategy | Use of a mobile phase containing a competing ligand or manipulation of pH to dissociate the metal-chelate complexes. nih.gov |

| Detection | Commonly involves post-column reaction with a chromogenic agent (e.g., PAR) followed by spectrophotometric detection. researchgate.net |

| Application | Separation and quantification of transition and heavy metals in complex matrices. researchgate.net |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like HEIDA. Method development for HEIDA often involves reverse-phase (RP) chromatography. sielc.com A key aspect of optimization is the selection of the stationary phase and mobile phase composition to achieve adequate retention and peak shape.

For instance, HEIDA can be analyzed using a reverse-phase column with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric acid or formic acid. sielc.com The choice of acid is critical; formic acid is preferred for applications where the HPLC is coupled with a mass spectrometer (MS) due to its volatility. sielc.com The pH of the mobile phase is a crucial parameter, as it affects the ionization state of the carboxylic acid groups on the HEIDA molecule and thus its retention on the column. For acidic compounds like HEIDA, using a lower pH (e.g., 1-2) can improve peak shape by suppressing the ionization of silanol (B1196071) groups on the silica-based stationary phase. actascientific.com

Table 2: Example HPLC Method for N-(2-Hydroxyethyl)iminodiacetic acid Analysis

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 (Reverse-Phase) |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid. sielc.com |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN) and water with formic acid. sielc.com |

| Detection | UV, Mass Spectrometry (MS) sielc.comactascientific.com |

| Application | Quantification of HEIDA, impurity analysis, and pharmacokinetic studies. sielc.com |

Paper electrophoresis is a technique that separates charged species based on their differential migration rates in an electric field applied across a paper strip saturated with a background electrolyte. nii.ac.jpslideshare.net This method has been successfully applied to the separation of inorganic ions using HEIDA as a complexing agent in the electrolyte solution. acs.org